
Natrium-1,4-Diisobutyl-sulfosuccinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-diisobutyl sulfosuccinate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound is often utilized in formulations requiring surface-active agents, such as detergents, emulsifiers, and dispersants .
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 1,4-diisobutyl sulfosuccinate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is employed to disrupt cell membranes, aiding in the extraction of intracellular components .
Medicine: The compound is used in pharmaceutical formulations as a wetting agent to improve the solubility and bioavailability of drugs .
Industry: Industrially, it is utilized in the production of synthetic elastomers, coatings, and adhesives due to its excellent emulsifying properties .
Wirkmechanismus
Target of Action
Sodium 1,4-diisobutyl sulfosuccinate, also known as Docusate Sodium, primarily targets the intestines . It is used to treat constipation associated with dry, hard stools, or opioid-induced constipation .
Mode of Action
Docusate Sodium acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It can be administered orally or rectally .
Biochemical Pathways
It is known that the compound works by increasing the water content in the stool, which in turn softens the stool and facilitates its passage through the intestines .
Pharmacokinetics
It is known that the onset of action can take from 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of Sodium 1,4-diisobutyl sulfosuccinate’s action is the softening of the stool, which aids in alleviating constipation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 1,4-diisobutyl sulfosuccinate is synthesized through the esterification of maleic acid with isobutanol, followed by sulfonation with sodium bisulfite. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of sodium 1,4-diisobutyl sulfosuccinate involves large-scale esterification and sulfonation processes. The raw materials, maleic acid and isobutanol, are reacted in a reactor with a catalyst. The resulting ester is then sulfonated using sodium bisulfite to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,4-diisobutyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis: Can occur in the presence of strong acids or bases, leading to the breakdown of the ester bonds.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can produce alcohols.
Hydrolysis: Results in the formation of maleic acid and isobutanol.
Vergleich Mit ähnlichen Verbindungen
Sodium dioctyl sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dibutyl sulfosuccinate: Similar in structure but with shorter alkyl chains, leading to different solubility and emulsifying properties.
Uniqueness: Sodium 1,4-diisobutyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective in various applications .
Eigenschaften
CAS-Nummer |
127-39-9 |
|---|---|
Molekularformel |
C12H22NaO7S |
Molekulargewicht |
333.36 g/mol |
IUPAC-Name |
sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17); |
InChI-Schlüssel |
FXZAUBIBKADOBA-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
127-39-9 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


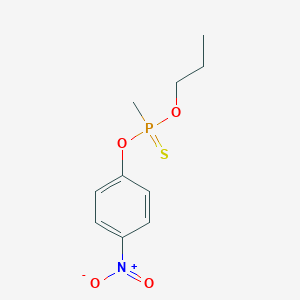
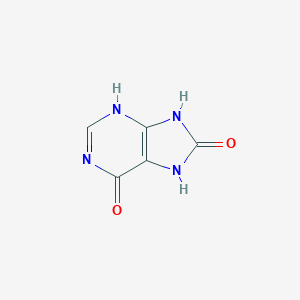

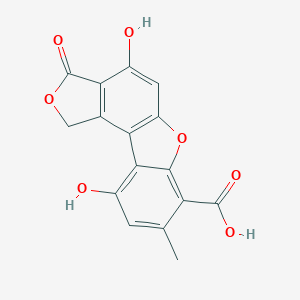

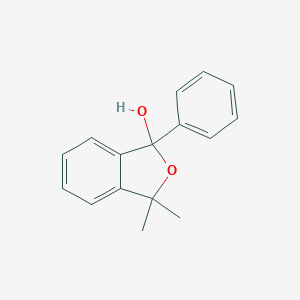

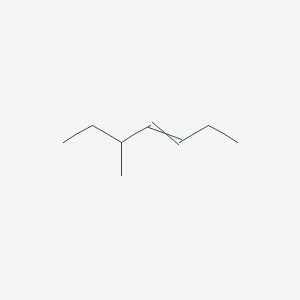
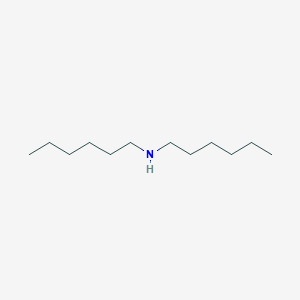
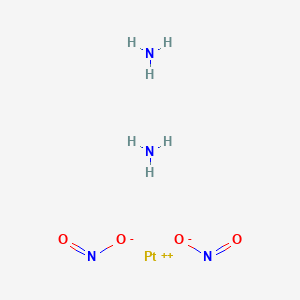
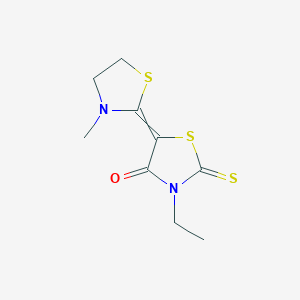
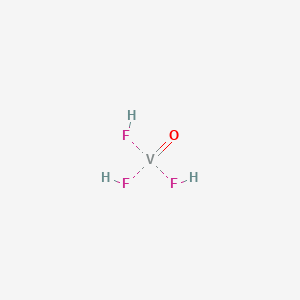
![(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal](/img/structure/B85678.png)
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
